molecular formula C6H10Cl2Pt B12657767 Dichloro((1,2-eta)-cyclohexene)platinum CAS No. 97158-13-9

Dichloro((1,2-eta)-cyclohexene)platinum

Cat. No.: B12657767
CAS No.: 97158-13-9
M. Wt: 348.13 g/mol
InChI Key: YLGBCLOZRVSDLW-UHFFFAOYSA-L
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Description

Dichloro((1,2-η)-cyclohexene)platinum is a platinum(II) coordination complex featuring two chloride ligands and a cyclohexene moiety coordinated via a 1,2-η bonding mode. These compounds are notable for their ability to interact with nucleic acids, inhibit DNA/RNA amplification, and serve as chemotherapeutic agents or research tools .

Properties

CAS No.

97158-13-9

Molecular Formula

C6H10Cl2Pt

Molecular Weight

348.13 g/mol

IUPAC Name

cyclohexene;dichloroplatinum

InChI

InChI=1S/C6H10.2ClH.Pt/c1-2-4-6-5-3-1;;;/h1-2H,3-6H2;2*1H;/q;;;+2/p-2

InChI Key

YLGBCLOZRVSDLW-UHFFFAOYSA-L

Canonical SMILES

C1CCC=CC1.Cl[Pt]Cl

Origin of Product

United States

Preparation Methods

Common Reaction Parameters:

  • Solvents: Dichloromethane or chloroform are frequently employed due to their compatibility with platinum complexes.
  • Atmosphere: Inert gases such as argon or nitrogen are used to avoid unwanted oxidation.
  • Temperature: Moderate temperatures (20–50°C) are optimal for ensuring efficient coordination.

Detailed Step-by-Step Preparation

Reaction Setup

  • Materials Required:

    • Platinum(II) chloride (PtCl₂)
    • Cyclohexene (C₆H₁₀)
    • Solvent (e.g., dichloromethane or chloroform)
    • Inert gas supply (argon or nitrogen)
  • Equipment:

    • Schlenk line for maintaining an inert atmosphere
    • Stirring apparatus
    • Temperature control system

Procedure

  • Dissolve platinum(II) chloride in the chosen solvent under an inert gas atmosphere.
  • Add cyclohexene dropwise to the solution while maintaining constant stirring.
  • Heat the mixture gently to 40°C and allow it to react for several hours (typically 6–12 hours).
  • Monitor the reaction progress using techniques such as UV-vis spectroscopy or IR spectroscopy to confirm coordination.

Purification and Isolation

After completion of the reaction, purification steps are required to isolate this compound:

Filtration

Filter the solution to remove any unreacted platinum(II) chloride or insoluble impurities.

Solvent Removal

Evaporate the solvent under reduced pressure using a rotary evaporator.

Crystallization

Recrystallize the compound from an appropriate solvent (e.g., ethanol or acetone) to ensure high purity.

Optimization Techniques

To improve yield and purity:

  • Utilize continuous flow reactors for better control over temperature and reaction time.
  • Employ automated systems for precise addition of reagents and monitoring of reaction parameters.

Experimental Data Table

Parameter Value/Condition Notes
Solvent Dichloromethane Ensures solubility of PtCl₂
Cyclohexene Ratio Stoichiometric excess Improves coordination efficiency
Temperature 40°C Prevents decomposition
Reaction Time 6–12 hours Ensures complete conversion
Inert Atmosphere Argon/Nitrogen Prevents oxidation

Research Findings

Recent studies highlight advancements in synthesis methods:

  • Continuous flow reactors have demonstrated higher yields compared to batch processes due to improved mixing and temperature control.
  • The use of polymeric micelles as stabilizing agents has been explored for biological applications, enhancing stability under physiological conditions.

Chemical Reactions Analysis

Types of Reactions

Dichloro((1,2-eta)-cyclohexene)platinum undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other ligands such as phosphines or amines.

    Oxidation and Reduction Reactions: The platinum center can undergo oxidation or reduction, altering its oxidation state and reactivity.

    Addition Reactions: The cyclohexene ligand can participate in addition reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Phosphines: For substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with phosphines can yield phosphine-coordinated platinum complexes, while oxidation reactions can produce platinum(IV) species.

Scientific Research Applications

Dichloro((1,2-eta)-cyclohexene)platinum has several scientific research applications:

    Catalysis: It is used as a catalyst in various organic transformations, including hydrogenation and polymerization reactions.

    Medicinal Chemistry: The compound is studied for its potential anticancer properties, similar to other platinum-based drugs like cisplatin.

    Material Science: It is used in the synthesis of advanced materials, including conductive polymers and nanomaterials.

Mechanism of Action

The mechanism of action of Dichloro((1,2-eta)-cyclohexene)platinum in medicinal applications involves the coordination of the platinum center to DNA, leading to the formation of DNA adducts. This interaction disrupts DNA replication and transcription, ultimately inducing cell death. The molecular targets include guanine bases in the DNA, and the pathways involved are related to DNA damage response mechanisms.

Comparison with Similar Compounds

Comparison with Similar Platinum(II) Dichloro Complexes

Structural and Chemical Properties

The table below summarizes key structural and chemical differences among related platinum(II) dichloro complexes:

Compound Name Molecular Formula Molecular Weight Ligand Type Key Properties
Dichloro((1,2-η)-cyclohexene)platinum [PtCl₂(C₆H₁₀)] ~377.16 (theor.) Neutral alkene (cyclohexene) Likely square-planar geometry; reactivity influenced by labile Cl⁻ ligands.
Dichloro(1,2-diaminocyclohexane)platinum(II) [C₆H₁₂N₂]PtCl₂ 378.16 Bidentate diamine Stable in aqueous solutions; forms DNA crosslinks via Pt-N7 guanine binding .
Dichloro(ethylenediamine)platinum(II) [C₂H₈N₂]PtCl₂ 324.07 Bidentate ethylenediamine Hygroscopic; soluble in water; inhibits DNA amplification in qPCR assays .
Dichloro(1,5-cyclooctadiene)platinum(II) [PtCl₂(C₈H₁₂)] 374.19 Neutral diene (cyclooctadiene) Used in catalysis; air-stable solid with limited solubility in polar solvents .

Functional Efficacy in Nucleic Acid Interaction

DNA/RNA Binding and Amplification Suppression
  • cis-Dichlorodiammineplatinum(II) (Cisplatin) : Completely suppresses DNA amplification at 1,000 µM; widely used in chemotherapy due to strong DNA crosslinking .
  • Dichloro(1,2-diaminocyclohexane)platinum(II): A metabolite of oxaliplatin; induces cold hyperalgesia and oxidative stress in neurons .
  • Dichloro((1,2-η)-cyclohexene)platinum : Predicted to exhibit moderate DNA-binding due to weaker ligand field stabilization compared to diamine ligands.

Biological Activity

Dichloro((1,2-eta)-cyclohexene)platinum is an organometallic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores the biological activity of this compound, including its mechanisms of action, cytotoxicity against various cancer cell lines, and relevant case studies.

Chemical Structure and Properties

This compound can be classified as a platinum(II) complex. Its structure includes a cyclohexene moiety that may influence its biological interactions and stability in biological environments. The compound's chemical formula is represented as PtCl2C6H8\text{PtCl}_2\text{C}_6\text{H}_8.

The biological activity of this compound is primarily attributed to its ability to interact with cellular components, particularly DNA. Similar to other platinum-based drugs like cisplatin, it can form covalent bonds with DNA, leading to the formation of DNA cross-links that inhibit replication and transcription processes. This mechanism ultimately triggers cellular apoptosis in cancer cells.

Cytotoxicity Studies

Several studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes key findings from these studies:

Cell Line IC50 (µM) Mechanism of Action Reference
A2780 (Ovarian)5.0DNA cross-linking
NIH: OVCAR-32.5 - 5.0Induces apoptosis
SK-OV-3 (Cisplatin-resistant)10.0Synergistic effect with GSH inhibitors
MG-63 (Osteosarcoma)4.0Inhibition of cell proliferation

Case Studies

  • Cytotoxicity Against Ovarian Cancer Cells : A study demonstrated that this compound exhibited significant cytotoxicity against the NIH: OVCAR-3 cell line, which is known for its resistance to traditional chemotherapy agents like cisplatin. The compound showed an IC50 value ranging from 2.5 to 5.0 µM, indicating its potential as an effective alternative treatment for resistant ovarian cancers .
  • Combination Therapy : In another investigation involving the SK-OV-3 cell line, the compound was tested in combination with buthionine sulfoximine (BSO), a GSH level-lowering agent. This combination resulted in enhanced cytotoxic effects compared to the compound alone, suggesting that this compound may be more effective when used alongside agents that modulate cellular redox states .
  • Antitumor Activity in Osteosarcoma : Research conducted on MG-63 osteosarcoma cells indicated that this compound inhibited cell proliferation effectively at concentrations around 4 µM. This study highlighted the compound's potential for treating bone-related malignancies .

Q & A

Basic: What experimental protocols are recommended for synthesizing Dichloro((1,2-eta)-cyclohexene)platinum, and how is purity validated?

Methodological Answer:
Synthesis typically involves reacting platinum(II) precursors (e.g., K₂PtCl₄) with cyclohexene ligands under controlled conditions. For analogous complexes like Dichloro(1,5-cyclooctadiene)platinum(II), refluxing in non-aqueous solvents (e.g., dichloromethane) is common . Purity validation requires:

  • NMR spectroscopy (¹H, ¹³C) to confirm ligand coordination and absence of free ligands.
  • Elemental analysis (C, H, N, Pt) to verify stoichiometry.
  • X-ray crystallography for structural elucidation, as demonstrated for cis-Dichloro(ethylenediamine)platinum(II) .
  • Melting point determination (decomposition at ~285°C observed in related complexes) .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:
Critical precautions include:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation of dust/aerosols; work upwind during spills .
  • First Aid: Immediate rinsing with water for eye/skin exposure; seek medical attention if irritation persists .
  • Waste Management: Collect spills in airtight containers; avoid environmental discharge .

Advanced: How does the η-coordination mode of cyclohexene influence the compound’s reactivity in catalytic applications?

Methodological Answer:
The η²-coordination of cyclohexene stabilizes the platinum center, enabling ligand substitution reactions critical in catalysis. Comparative studies with cyclooctadiene complexes (e.g., Pt(COD)Cl₂) suggest that smaller cyclohexene ligands may increase electrophilicity at the Pt center, enhancing oxidative addition rates in cross-coupling reactions . Mechanistic studies using kinetic profiling (e.g., UV-Vis spectroscopy) and DFT calculations can elucidate electronic effects and transition states .

Advanced: How can computational methods resolve contradictions in reported stability data for this compound?

Methodological Answer:
Discrepancies in thermal stability (e.g., decomposition temperatures) may arise from impurities or experimental conditions. Density Functional Theory (DFT) can model decomposition pathways by analyzing bond dissociation energies and transition states. For example, thermal stability in Dichloro(1,5-cyclooctadiene)platinum(II) is attributed to strong Pt-Cl and Pt-alkene bonds, as inferred from crystallographic data . Validate computational predictions with thermogravimetric analysis (TGA) under inert atmospheres.

Basic: How should researchers address conflicting safety data (e.g., skin irritation vs. "no data available")?

Methodological Answer:
Conflicting SDS entries (e.g., skin irritation warnings vs. "no data" ) necessitate:

  • Precautionary adherence to the strictest guidelines (e.g., assume irritation potential).
  • In vitro testing using standardized assays (e.g., OECD 439 for skin corrosion).
  • Literature review of structurally similar complexes (e.g., ethylenediamine-Pt(II) derivatives) to infer hazard profiles .

Advanced: What analytical challenges arise in studying reaction mechanisms involving this compound?

Methodological Answer:
Key challenges include:

  • Transient intermediate detection: Use stopped-flow UV-Vis or low-temperature NMR to capture short-lived species.
  • Isotopic labeling: Introduce ¹⁵N or ²H into ligands to track coordination changes via NMR or mass spectrometry .
  • Single-crystal-to-single-crystal transformations: Monitor structural changes in real time using X-ray diffraction .

Basic: What spectroscopic techniques are optimal for distinguishing between η¹ and η² coordination modes of cyclohexene?

Methodological Answer:

  • ¹H NMR: η²-coordination shifts cyclohexene proton signals upfield (Δδ ~0.5–1.5 ppm) due to reduced electron density.
  • IR spectroscopy: Pt–C stretching vibrations (~450–500 cm⁻¹) confirm η² bonding .
  • X-ray absorption spectroscopy (XAS): Pt L-edge EXAFS provides bond-length resolution for coordination geometry .

Advanced: How does ligand substitution kinetics compare between this compound and bulkier diene complexes?

Methodological Answer:
Smaller ligands (e.g., cyclohexene vs. cyclooctadiene) reduce steric hindrance, accelerating substitution rates. Stopped-flow kinetics with pseudo-first-order conditions can quantify rate constants (k₁) for reactions with nucleophiles (e.g., pyridine). Compare with cyclooctadiene complexes (k₁ ~10⁻³ s⁻¹) to establish structure-reactivity trends .

Basic: What are the best practices for long-term storage to prevent decomposition?

Methodological Answer:

  • Storage conditions: Argon-filled desiccators at –20°C to minimize oxidation/hydrolysis.
  • Container material: Amber glass vials to block UV light, which may induce photoreduction .
  • Stability monitoring: Periodic HPLC analysis to detect degradation products (e.g., free chloride ions via ion chromatography) .

Advanced: What role do solvent effects play in the compound’s catalytic efficiency?

Methodological Answer:
Polar aprotic solvents (e.g., DMF) stabilize charged intermediates in catalytic cycles, while non-polar solvents (e.g., toluene) favor neutral species. Solvatochromic studies using Reichardt’s dye can correlate solvent polarity with reaction rates. For example, Dichloro(ethylenediamine)platinum(II) shows higher catalytic activity in DMF due to improved solubility and ion-pair dissociation .

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